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Compound of Interest

Compound Name: Turletricin

Cat. No.: B15137702

An In-depth Analysis of the Novel Antifungal Agent Turletricin and its Alternatives

This guide provides a comprehensive comparison of the published research findings on
Turletricin (also known as AM-2-19 and SF001), a next-generation polyene antifungal, with its
predecessor Amphotericin B and other alternative antifungal agents. The information is
intended for researchers, scientists, and drug development professionals, offering an objective
overview of the current landscape of antifungal therapeutics.

Executive Summary

Turletricin is an investigational antifungal drug derived from Amphotericin B, engineered for
reduced toxicity.[1] Published research, primarily from studies associated with its developers,
suggests that Turletricin exhibits a high affinity for fungal ergosterol while having a lower
affinity for human cholesterol, the interaction with which is responsible for the significant
nephrotoxicity of Amphotericin B.[2] This targeted action is reported to result in a favorable
safety profile while maintaining or even improving antifungal efficacy against a broad range of
fungal pathogens, including some resistant strains.[2] As of late 2023, Turletricin has received
Fast Track designation from the U.S. Food and Drug Administration (FDA) and is undergoing
Phase | clinical trials.[1][2] A crucial point for the scientific community is the current lack of
independent validation of these initial findings. The data presented herein is based on publicly
available research, which appears to be primarily from the originating laboratories and their
collaborators.
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Comparison of Antifungal Agents

The following tables summarize the available quantitative data on the in vitro and in vivo

performance of Turletricin in comparison to Amphotericin B, Micafungin, and Voriconazole.

. i | Activi

Antifungal Fungal
. MICso (ug/mL) MICo0o (pg/mL) Source(s)

Agent Species
Turletricin )

Candida spp. 0.25 1 [3]
(SF001)
Aspergillus spp. 0.5 1 [3]
Fusarium solani 05-8 - [4]
Fusarium

05-8 - [4]
oxysporum
Amphotericin B Candida spp. 0.5 0.5 [3]
Aspergillus spp. 1 4 [3]
Fusarium solani 1->16 - [4]
Fusarium

1->16 - [4]
oxysporum

) ) ) Varies by
Micafungin Candida spp. 0.03-0.25 0.06-1 )
species
_ Varies by
Aspergillus spp. 0.008 - 0.06 0.015-0.125 ]
species
) ) Varies by
Voriconazole Candida spp. 0.03-0.25 0.06-1 ]
species
_ Varies by
Aspergillus spp. 0.25-0.5 05-1 )
species

MICso and MICoo values for Micafungin and Voriconazole are representative ranges and can

vary significantly depending on the specific species and isolate.
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In Vivo Efficacy in Murine Models

. Fungal . . Fungal
Antifungal . Dosing Survival
Infection . Burden Source(s)
Agent Regimen Rate (%) .
Model Reduction
o Invasive ~2-3logioin
Turletricin o ]
Fusariosis (F. 7.5 mg/kg 40 kidney & [4]
(SF001) _ _
solani) brain
Invasive ~2-3 logio in
Fusariosis (. 30 mg/kg 25 kidney & [4]
solani) brain
Liposomal Invasive ~2-3 logio in
Amphotericin Fusariosis (F. 7.5 mg/kg 30 kidney & [4]
B solani) brain
Invasive
Placebo Fusariosis (F. - 0 - [4]
solani)

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of research
findings. The following are standardized protocols for key experiments cited in the Turletricin
research.

In Vitro Antifungal Susceptibility Testing: Broth
Microdilution Method (Based on CLSI M27-A3)

This protocol is a standardized method for determining the minimum inhibitory concentration
(MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation: a. Subculture yeast isolates onto Sabouraud Dextrose Agar and
incubate at 35°C for 24-48 hours. b. Select several well-isolated colonies and suspend them in
5 mL of sterile 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland
standard (approximately 1-5 x 10® CFU/mL). d. Further dilute the adjusted inoculum in RPMI
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1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to
achieve a final concentration of 0.5-2.5 x 108 CFU/mL.

2. Antifungal Agent Preparation: a. Prepare a stock solution of the antifungal agent in a suitable
solvent (e.g., DMSO). b. Perform serial twofold dilutions of the antifungal agent in RPMI 1640
medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 pL of the standardized yeast inoculum to each well of
the microtiter plate containing the diluted antifungal agent. b. Include a growth control well
(inoculum without drug) and a sterility control well (medium only). c. Incubate the plates at 35°C
for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent
that causes a significant inhibition of growth (typically 250% for azoles and echinocandins, and
100% for polyenes) compared to the growth control well.[5]

In Vivo Antifungal Efficacy: Murine Model of Systemic
Fungal Infection

This protocol describes a general framework for evaluating the efficacy of antifungal agents in a
mouse model of disseminated fungal infection.

1. Animal Model and Immunosuppression: a. Use a standardized mouse strain (e.g., BALB/c or
C57BL/6), typically 6-8 weeks old.[6] b. To establish a robust infection, immunosuppression is
often required. A common method is the intraperitoneal administration of cyclophosphamide
(e.g., 150 mg/kg) on days -4 and -1 relative to infection, and a corticosteroid like cortisone
acetate (e.g., 250 mg/kg) on day -1.[7][8]

2. Fungal Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium. b.
Harvest conidia or yeast cells and suspend them in sterile saline containing a small amount of
a surfactant (e.g., 0.05% Tween 80) to prevent clumping. c. Determine the concentration of the
fungal suspension using a hemocytometer or by plating serial dilutions.

3. Infection: a. Infect the mice via intravenous (tail vein) injection with a predetermined lethal or
sublethal dose of the fungal inoculum (e.g., 1 x 10> CFU/mouse).[9]
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4. Antifungal Treatment: a. Initiate treatment at a specified time post-infection (e.g., 2-24
hours). b. Administer the antifungal agent (e.g., Turletricin, Amphotericin B) via a clinically
relevant route (e.g., intraperitoneal or intravenous) at various dose levels. c. A control group
should receive a vehicle control (placebo).

5. Monitoring and Endpoints: a. Monitor the mice daily for signs of illness, weight loss, and
mortality for a defined period (e.g., 21 days). b. For fungal burden analysis, euthanize a subset
of mice at specific time points. Harvest target organs (e.g., kidneys, brain, lungs), homogenize
the tissue, and perform quantitative culture to determine the number of colony-forming units
(CFU) per gram of tissue.[10]

Mandatory Visualizations
Fungal Ergosterol Biosynthesis Pathway

This diagram illustrates the key enzymatic steps in the synthesis of ergosterol, the primary
target of polyene antifungals like Turletricin and Amphotericin B.
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Figure 1: Simplified diagram of the fungal ergosterol biosynthesis pathway.

Host Innate Immune Response to Fungal Infection

This diagram outlines a simplified workflow of the initial host immune response upon
encountering a fungal pathogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15137702?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Turletricin
https://drughunter.com/molecule/sf001-am-2-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12057364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12057364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7194854/
https://pubmed.ncbi.nlm.nih.gov/34048008/
https://journals.asm.org/doi/10.1128/aac.00787-06
https://pmc.ncbi.nlm.nih.gov/articles/PMC400587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC400587/
https://journals.asm.org/doi/10.1128/msphere.00468-23
https://www.mdpi.com/1422-0067/15/8/14848
https://www.benchchem.com/product/b15137702#independent-validation-of-published-turletricin-research-findings
https://www.benchchem.com/product/b15137702#independent-validation-of-published-turletricin-research-findings
https://www.benchchem.com/product/b15137702#independent-validation-of-published-turletricin-research-findings
https://www.benchchem.com/product/b15137702#independent-validation-of-published-turletricin-research-findings
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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